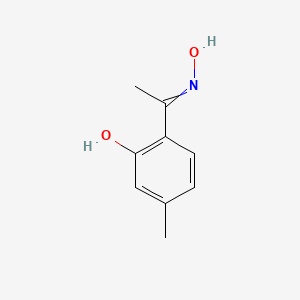
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is an organic compound known for its unique chemical structure and properties. This compound features a hydroxyl group attached to a phenol ring, with a methylcarbonimidoyl group at the ortho position relative to the hydroxyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol typically involves the reaction of 5-methylphenol with a suitable carbonimidoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated phenols.
Wissenschaftliche Forschungsanwendungen
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonimidoyl group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(N-Hydroxy-C-methylcarbonimidoyl)phenol
- 4-(N-Hydroxy-C-methylcarbonimidoyl)phenylboronic acid
- 2-[5-(N-Hydroxy-C-methylcarbonimidoyl)thiophen-2-yl]acetonitrile
Uniqueness
2-(N-Hydroxy-C-methylcarbonimidoyl)-5-methylphenol is unique due to the presence of both a hydroxyl group and a carbonimidoyl group on the phenol ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
36380-97-9 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(7(2)10-12)9(11)5-6/h3-5,11-12H,1-2H3/b10-7- |
InChI-Schlüssel |
OKHFHYLUACAYPT-YFHOEESVSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=NO)C)O |
Isomerische SMILES |
CC1=CC(=C(C=C1)/C(=N\O)/C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=NO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















